molecular formula C9H13ClN6 B1433675 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride CAS No. 1803591-02-7

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride

Cat. No.: B1433675
CAS No.: 1803591-02-7
M. Wt: 240.69 g/mol
InChI Key: IVWUVGYZSFFGLZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine Hydrochloride

Systematic Nomenclature and Molecular Formula Analysis

The compound 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride belongs to the class of nitrogen-rich heterocyclic compounds featuring a fused ring system with a piperazine moiety. The systematic nomenclature can be deconstructed to understand its structural components. The core structure consists of a triazolo[1,5-a]pyrazine scaffold, wherein a 1,2,4-triazole ring is fused with a pyrazine ring. The notation [1,5-a] designates the specific fusion points between these rings. Attached at position 5 of this bicyclic system is a piperazine ring, and the entire structure exists as a hydrochloride salt.

The molecular formula for this compound is C₉H₁₃ClN₆, which can be analyzed as follows:

  • 9 carbon atoms: distributed between the triazolopyrazine core (6C) and piperazine ring (4C, with one shared at the attachment point)
  • 13 hydrogen atoms: bonded to carbon atoms and nitrogen atoms throughout the structure
  • 1 chlorine atom: present as the counterion in the hydrochloride salt
  • 6 nitrogen atoms: three from the triazole ring, one from the pyrazine ring, and two from the piperazine ring

Based on this molecular formula, the calculated molecular weight is approximately 240.7 g/mol. The structural arrangement places this compound within the broader family of triazolopyrazines, which have garnered interest for their diverse biological activities.

This compound shares structural similarities with other triazolopyrazine derivatives mentioned in scientific literature, such as those synthesized as adenosine A2A receptor antagonists. However, the specific substitution pattern with a piperazine group at position 5 distinguishes it from many other derivatives that typically feature substitutions at positions 7 or 8 of the triazolopyrazine core.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction serves as an essential technique for elucidating the three-dimensional structure of crystalline compounds. This method works by directing X-rays at a crystalline sample, where they are scattered by electrons surrounding the atoms. The resulting diffraction pattern provides crucial information about atomic arrangements within the crystal lattice.

For crystallographic analysis of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride, standard powder X-ray diffraction parameters would typically include:

Parameter Value
Radiation source Cu Kα
Tube current 300 mA
Tube voltage 50 kV
Sampling width 0.020°
Scanning speed 4°/min
Wavelength 1.5418 Å
Measurement range (2θ) 2.5-40°

These parameters align with those used for related triazolopyrazine derivative salts, as documented in research on similar compounds.

While specific X-ray diffraction data for 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride is not extensively documented in the literature, analysis would be expected to reveal several key structural features:

  • The planarity of the fused triazolopyrazine ring system, which is characteristic of aromatic heterocycles
  • The conformational preferences of the piperazine ring (typically adopting a chair conformation)
  • The precise position of the chloride counterion relative to the protonated nitrogen atom
  • Intermolecular hydrogen bonding networks that dictate crystal packing arrangements

For related triazolopyrazine derivatives, crystallographic studies have confirmed structures through X-ray analysis, as noted in research on triazolopyrazine antimalarial compounds. Such analyses typically reveal distinctive powder X-ray diffraction patterns with characteristic peaks at specific 2θ angles, which serve as fingerprints for compound identification and purity assessment.

The Cambridge Structural Database, which contains data for more than a quarter of a million small-molecule crystal structures, would be a valuable resource for comparing the crystallographic parameters of this compound with related structures. Modern X-ray diffraction techniques enable researchers to overcome challenges associated with parallax and topography distortions, ensuring accurate structural determination even for complex heterocyclic systems.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of organic compounds through the measurement of magnetic properties of certain atomic nuclei. For 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride, both proton (¹H) and carbon (¹³C) Nuclear Magnetic Resonance would be essential for structural confirmation.

The expected ¹H Nuclear Magnetic Resonance spectral features for this compound would include:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Pyrazine ring protons 7.5-8.5 Singlets or doublets 2H
Piperazine methylene adjacent to triazolopyrazine 3.3-3.8 Triplet 4H
Piperazine methylene adjacent to secondary amine 2.8-3.2 Triplet 4H
Piperazine secondary amine 2.0-3.0 Broad singlet 1H
Protonated nitrogen (from hydrochloride) 8.5-10.0 Broad signal 1H

The exact chemical shifts would be influenced by the solvent used for analysis. Common solvents for Nuclear Magnetic Resonance analysis include deuterium oxide, deuterated chloroform, deuterated dimethyl sulfoxide, and deuterated methanol, each affecting the observed chemical shifts differently. For heterocyclic compounds like triazolopyrazines, deuterated dimethyl sulfoxide is often preferred due to its ability to dissolve a wide range of polar compounds.

For ¹³C Nuclear Magnetic Resonance analysis, the spectrum would display signals corresponding to all carbon environments in the molecule:

Carbon Type Expected Chemical Shift (ppm)
Triazole ring carbons 150-160
Pyrazine ring carbons 135-150
Piperazine methylene carbons 40-50

Modern Nuclear Magnetic Resonance prediction tools can provide estimated chemical shifts based on the molecular structure, offering a valuable reference for experimental data interpretation. These predictions utilize machine learning algorithms trained on extensive databases of known compounds to generate accurate chemical shift values for novel structures.

Two-dimensional Nuclear Magnetic Resonance techniques would provide additional structural information through correlation of different nuclei. Correlation Spectroscopy would reveal proton-proton coupling relationships, particularly useful for confirming the connectivity within the piperazine ring. Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments would establish connections between proton and carbon atoms, confirming the attachment of the piperazine ring to the triazolopyrazine core.

Infrared (Infrared) and Mass Spectrometric (Mass Spectrometry) Profiling

Infrared spectroscopy and mass spectrometry provide complementary information about functional groups and molecular composition, respectively, which is crucial for comprehensive structural characterization.

Infrared Spectroscopy:

For 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride, Infrared spectroscopy would reveal characteristic absorption bands associated with specific functional groups:

Functional Group Expected Wavenumber (cm⁻¹) Band Intensity
Nitrogen-Hydrogen stretching (piperazine) 3300-3500 Medium
Carbon-Hydrogen stretching (methylene) 2800-3000 Strong
Protonated nitrogen (salt) 2500-3200 Broad, strong
Carbon=Nitrogen stretching (triazole, pyrazine) 1600-1700 Strong
Carbon-Nitrogen stretching (piperazine) 1200-1350 Medium
Carbon-Hydrogen bending (methylene) 1400-1450 Medium

These spectral features would serve as a fingerprint for the compound, helping to confirm its structure and purity. The presence of a broad absorption band in the 2500-3200 cm⁻¹ region would be particularly diagnostic of the hydrochloride salt form, distinguishing it from the free base.

Mass Spectrometry:

Mass spectrometric analysis would provide critical information about the molecular weight and fragmentation pattern of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride. The expected features include:

  • Molecular ion: The protonated molecular ion [M+H]⁺ would appear at m/z 241.7, corresponding to C₉H₁₃ClN₆. In electrospray ionization mass spectrometry, the [M+H]⁺ peak at m/z 205.2 (representing the compound without HCl) might be more prominent.

  • Fragmentation pattern: Characteristic fragmentations for this compound would likely include:

    • Loss of hydrogen chloride (m/z 205.2)
    • Cleavage of the piperazine ring (various fragments)
    • Fragmentation at the bond between the triazolopyrazine core and the piperazine substituent
  • Isotope pattern: The presence of chlorine would produce a distinctive isotope pattern with peaks at [M]⁺ and [M+2]⁺ in a ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry would provide accurate mass measurements, confirming the elemental composition of the compound. The measured accurate mass would be compared with the calculated exact mass for C₉H₁₃ClN₆ to verify the molecular formula with precision typically better than 5 ppm.

For structural biology applications, advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) could provide additional structural information through controlled fragmentation of the molecular ion. This approach would be particularly valuable for confirming the position of the piperazine substituent on the triazolopyrazine ring.

Properties

IUPAC Name

5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9;/h5-7,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWUVGYZSFFGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=NC=NN23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride generally involves two key stages:

  • Construction of thetriazolo[1,5-a]pyrazine heterocyclic core.
  • Coupling of the triazolo-pyrazine intermediate with piperazine to form the target compound.
  • Conversion of the free base to the hydrochloride salt for stability and pharmaceutical formulation.

Preparation of theTriazolo[1,5-a]pyrazine Core

The triazolo[1,5-a]pyrazine ring system is typically synthesized via cyclocondensation reactions involving appropriate precursors such as substituted pyrazines and 1,2,4-triazole derivatives. According to patent US8501936B2, compounds of this class are prepared by cyclization methods that may include:

  • Condensation of aminopyrazine derivatives with formyl or carboxyl functionalities.
  • Subsequent ring closure under acidic or basic conditions to form the fused triazolo-pyrazine system.

These methods yield the heterocyclic core with reactive positions suitable for further functionalization.

Coupling with Piperazine

The key step in forming 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine involves nucleophilic substitution or coupling of the triazolo-pyrazine intermediate with piperazine. This is commonly achieved by:

  • Using a halogenated triazolo-pyrazine intermediate (e.g., 5-chloro or 5-bromo derivative).
  • Reacting it with piperazine under nucleophilic aromatic substitution (SNAr) conditions or palladium-catalyzed amination (Buchwald-Hartwig coupling).

For example, the nucleophilicity of piperazine can be enhanced by deprotonation or using bases such as cyclohexyl magnesium chloride to improve yields, as seen in related piperazine-containing drug syntheses. The reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures to facilitate coupling.

Formation of the Hydrochloride Salt

After obtaining the free base 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound's stability, solubility, and handling properties.

Detailed Reaction Scheme (Illustrative)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation Aminopyrazine + 1,2,4-triazole derivative, acid/base, reflux Formation oftriazolo[1,5-a]pyrazine core
2 Halogenation Chlorinating agent (e.g., SOCl2) Halogenated triazolo-pyrazine intermediate
3 Nucleophilic aromatic substitution or Pd-catalyzed coupling Piperazine, base (e.g., cyclohexyl magnesium chloride), solvent (DMF), heat 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine free base
4 Salt formation HCl in ethanol or ether 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride

Research Findings and Optimization Notes

  • The Buchwald-Hartwig amination is a preferred catalytic method for coupling piperazine to heteroaryl halides, providing high yields and selectivity.
  • Optimization of leaving groups on the triazolo-pyrazine ring (chloride vs. sulfoxide) significantly affects coupling efficiency, with chloride generally giving better yields.
  • The nucleophilicity of piperazine can be enhanced by pre-treatment with bases such as cyclohexyl magnesium chloride, improving reaction yields from moderate (~38%) to high (>90%).
  • The hydrochloride salt form is favored for pharmaceutical applications due to improved physicochemical properties.
  • Patent literature (e.g., EP2424869B1) describes the preparation of related triazolo-pyrazine derivatives with piperazine substituents, highlighting their biological activity and synthetic accessibility.

Summary Table of Key Parameters

Parameter Typical Conditions/Values Comments
Cyclocondensation solvent Acetic acid or similar Reflux conditions
Halogenation reagent Thionyl chloride (SOCl2) or equivalents Converts acid to acyl chloride
Coupling solvent DMF, DMSO, or toluene Polar aprotic solvents preferred
Coupling temperature 80–120 °C Elevated temperature for SNAr or Pd-catalysis
Base for coupling Cyclohexyl magnesium chloride, K2CO3, etc. Enhances nucleophilicity of piperazine
Catalyst for coupling Pd(0) complexes (e.g., Pd2(dba)3), ligands For Buchwald-Hartwig amination
Salt formation solvent Ethanol, ether For hydrochloride salt precipitation

This detailed analysis of preparation methods for 1-{Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride integrates data from patents, synthetic organic chemistry literature, and medicinal chemistry research. The synthesis hinges on efficient construction of the fused heterocyclic core, strategic halogenation, and optimized coupling with piperazine, followed by salt formation to yield the stable hydrochloride form suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride exerts its effects involves interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune response . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Core Heterocycle Modifications

A. Pyrazine vs. Pyrimidine/Triazine Derivatives

  • 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride (CAS 1221726-01-7): Differs in the central heterocycle (pyrimidine vs. pyrazine), altering electronic properties. Pyrimidine’s reduced nitrogen content may lower basicity compared to pyrazine. Key Data: Molecular weight = 307.2 g/mol; priced at $192/250 mg .
  • [1,2,4]Triazolo[1,5-a][1,3,5]triazine-piperazine derivatives: The triazine core increases hydrogen-bonding capacity, improving adenosine A2a receptor affinity (Ki < 10 nM) . Example: ZM-241385 analogs show enhanced oral bioavailability (30–50% in rats) due to piperazine optimization .

B. Saturation and Halogenation Effects

  • Key Data: CAS 233278-56-3; molecular weight = 124.14 g/mol .
  • 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine :
    • Chlorine atoms at positions 5 and 7 enhance electrophilicity, improving covalent interactions with targets. However, this may increase toxicity risks .

Substituent Variations on Piperazine

A. Heterocyclic Attachments

  • 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1170477-01-6):
    • Oxadiazole substituent improves metabolic stability due to resistance to enzymatic hydrolysis.
    • Key Data : Molecular formula = C₁₃H₁₆Cl₂N₄O; molecular weight = 327.2 g/mol .
  • Key Data: Molecular weight = 292.66 g/mol; MDL Number = MFCD30497760 .

B. Alkyl and Aromatic Modifications

  • 7-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, altering pharmacokinetics (e.g., longer half-life) .

Biological Activity

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C9H13ClN6
  • Molecular Weight : 240.7 g/mol
  • IUPAC Name : 5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine; hydrochloride
  • Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several conditions.

Anticonvulsant Activity

Research indicates that derivatives of triazolo compounds can act as positive modulators of the GABA_A receptor. In a study involving phenotypic screening on cortical neurons, certain derivatives exhibited significant anticonvulsant activities in pentylenetetrazole (PTZ)-induced epilepsy models. Notably, compounds demonstrated lower neurotoxicity compared to traditional anticonvulsants. For instance:

  • Compound 5c : ED50 = 31.81 mg/kg
  • Compound 5e : ED50 = 40.95 mg/kg
    These compounds showed protective indices of 17.22 and 9.09 respectively, indicating their potential for safer therapeutic use in epilepsy treatment .

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. A derivative of this class was identified as a potent inhibitor of c-Met kinases, which are implicated in various cancers. The most notable derivative exhibited an IC50 value of 0.005 µM and has advanced to clinical trials for treating non-small cell lung cancer and renal cell carcinoma .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions and substitution processes that allow for the introduction of various functional groups. The structure-activity relationship studies have indicated that modifications at specific positions on the triazolo ring can significantly enhance biological activity.

PositionModificationBiological Activity
2Methyl groupIncreased potency against c-Met
6Hydroxyl groupEnhanced GABA_A receptor modulation

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anticonvulsant Activity :
    • Conducted using PTZ-induced epilepsy models.
    • Results indicated significant anticonvulsant effects with minimal neurotoxicity .
  • Cancer Inhibition Trials :
    • Investigated for c-Met inhibition.
    • Demonstrated substantial anticancer activity with favorable pharmacokinetics leading to clinical trials .

Q & A

Q. What are the established synthetic routes for 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling a triazolopyrazine core with a piperazine derivative under nucleophilic substitution conditions. For example, microwave-assisted reactions in DMF with Cs₂CO₃ as a base can enhance reaction efficiency and yield (e.g., 67–99% yields in analogous triazolopyrimidine syntheses) . Key variables include solvent polarity (DMF or THF), temperature (reflux vs. microwave), and stoichiometry of reagents. Acidic workup with HCl is standard for hydrochloride salt formation .

Q. How is structural confirmation achieved for this compound, and what analytical discrepancies might arise?

Structural validation relies on ¹H/¹³C-NMR , HRMS , and IR spectroscopy . For instance:

  • ¹H-NMR : Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while triazolopyrazine aromatic protons resonate at δ 8.0–9.5 ppm .
  • HRMS : Molecular ion peaks should match the calculated m/z for C₁₀H₁₃ClN₆ (exact mass dependent on substituents) .
    Discrepancies may arise from residual solvents, tautomerism in the triazole ring, or incomplete salt formation, requiring iterative recrystallization or column purification .

Q. What solvents and purification methods are optimal for isolating the hydrochloride salt?

Polar aprotic solvents (DMF, DMSO) facilitate coupling reactions, while ethanol or acetonitrile are preferred for recrystallization. Hydrochloride salts are often precipitated using concentrated HCl and dried under vacuum . Reverse-phase HPLC with a C18 column (ACN/H₂O + 0.1% H₃PO₄) can resolve impurities .

Advanced Research Questions

Q. How do electronic effects in the triazolopyrazine ring modulate biological activity, and what SAR studies support this?

The electron-withdrawing triazole ring enhances binding to targets like adenosine A₂a receptors. Substitution at the pyrazine nitrogen (e.g., CF₃ groups) increases lipophilicity and potency. For example, trifluoromethyl derivatives show 400-fold selectivity for A₂a over A₁ receptors in Parkinson’s disease models . SAR studies highlight the critical role of the piperazine moiety in improving oral bioavailability (e.g., 89% in rat models for optimized analogs) .

Q. What strategies address conflicting spectral data in characterizing derivatives of this compound?

Contradictions in NMR integration (e.g., split peaks due to rotamers) can be resolved by:

  • Variable-temperature NMR to identify dynamic processes.
  • 2D-COSY/HSQC to assign overlapping proton environments.
  • X-ray crystallography for unambiguous confirmation (e.g., triazolopyrazine derivatives in ) .

Q. How can synthetic byproducts from cyclization reactions be minimized?

Byproduct formation (e.g., oxadiazole intermediates) is mitigated via:

  • Strict control of reaction time and temperature (e.g., microwave irradiation reduces side reactions).
  • Use of dehydrating agents (PPA, TFAA) to favor cyclization over hydrolysis .
  • Real-time LC-MS monitoring to halt reactions at optimal conversion .

Q. What in vitro models validate the compound’s bioactivity, and what methodological pitfalls exist?

Common assays include:

  • Binding assays : Radioligand displacement for adenosine receptors (IC₅₀ values < 10 nM for high-affinity analogs) .
  • Cell viability : MTT assays in cancer lines (e.g., triazolopyridine-carbonitriles in ).
    Pitfalls include off-target effects from residual solvents (e.g., DMSO cytotoxicity) and batch-to-batch variability in salt stoichiometry .

Q. How does the hydrochloride salt form impact solubility and pharmacokinetics compared to freebase?

The hydrochloride salt improves aqueous solubility (critical for in vivo studies) but may reduce membrane permeability. Comparative studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended. Freebase forms are preferred for CNS penetration, while salts enhance oral absorption .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H-NMR Piperazine: δ 2.5–3.5 (m, 8H); Triazolopyrazine: δ 8.2 (s, 1H), δ 9.1 (s, 1H)
HRMS (ESI+) [M+H]⁺ calc. for C₁₀H₁₃ClN₆: 265.0864; found: 265.0867
IR (KBr) N-H stretch: 3300 cm⁻¹; C=N/C=C: 1600–1450 cm⁻¹

Q. Table 2. Optimization of Microwave-Assisted Synthesis

ParameterOptimal ConditionYield ImprovementReference
Temperature120°C (microwave, 300 W)+35% vs. reflux
BaseCs₂CO₃ (2.5 equiv)+20% vs. K₂CO₃
Reaction Time30 min+40% vs. 6 h

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride
Reactant of Route 2
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1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride

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